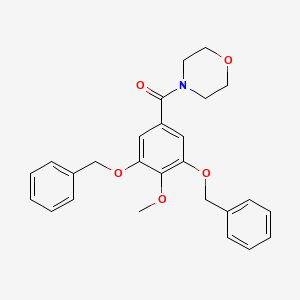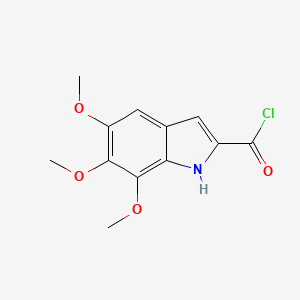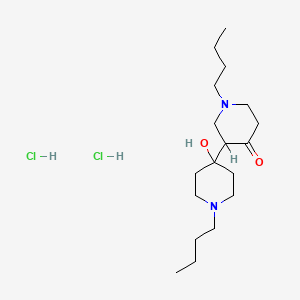
4-Piperidinol, 1-butyl-4-(3-(1-butyl-4-oxo)piperidyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine core with hydroxy and dibutyl substituents. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride typically involves a multi-step process. The initial step often includes the formation of the bipiperidine core through a cyclization reaction. Subsequent steps involve the introduction of the hydroxy and dibutyl groups via substitution reactions. The final step includes the conversion to the dihydrochloride form by reacting with hydrochloric acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and pH. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the bipiperidine core can be reduced to form alcohols.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted bipiperidines.
科学研究应用
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,1’-dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in binding to active sites, while the bipiperidine core provides structural stability. The dibutyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
Similar Compounds
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one: Lacks the dihydrochloride form, resulting in lower solubility.
1,1’-Diethyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride: Similar structure but with ethyl groups instead of butyl groups, affecting its lipophilicity and reactivity.
1,1’-Dibutyl-4’-methoxy-[3,4’-bipiperidin]-4-one dihydrochloride: Contains a methoxy group instead of a hydroxy group, altering its chemical reactivity and binding properties.
Uniqueness
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high solubility in aqueous solutions and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications.
属性
CAS 编号 |
63916-25-6 |
|---|---|
分子式 |
C18H36Cl2N2O2 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
1-butyl-3-(1-butyl-4-hydroxypiperidin-4-yl)piperidin-4-one;dihydrochloride |
InChI |
InChI=1S/C18H34N2O2.2ClH/c1-3-5-10-19-13-8-18(22,9-14-19)16-15-20(11-6-4-2)12-7-17(16)21;;/h16,22H,3-15H2,1-2H3;2*1H |
InChI 键 |
RJFIGOFHRFQXMH-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCC(CC1)(C2CN(CCC2=O)CCCC)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


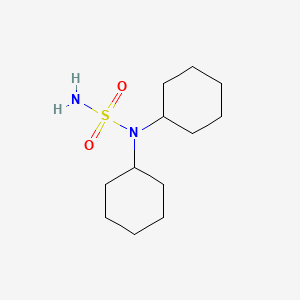
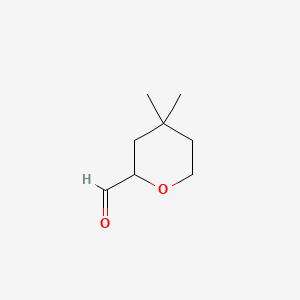
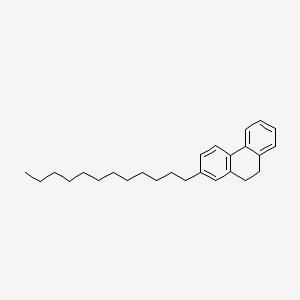

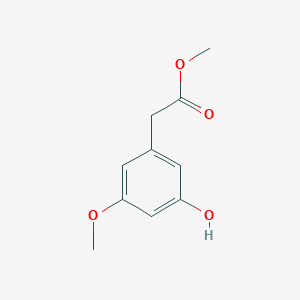
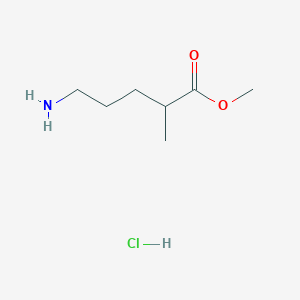
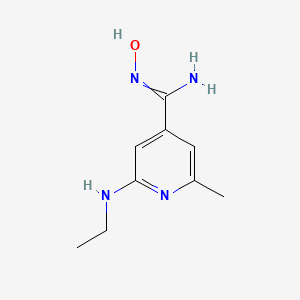
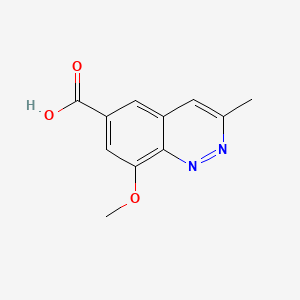
acetic acid](/img/structure/B13935082.png)

![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)
